An In-Depth Technical Guide to the Molecular Weight and Structure of (1R)-1-(4-tert-butylphenyl)ethan-1-ol
An In-Depth Technical Guide to the Molecular Weight and Structure of (1R)-1-(4-tert-butylphenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular weight and structure of the chiral alcohol, (1R)-1-(4-tert-butylphenyl)ethan-1-ol. As a key chiral building block in organic synthesis, a thorough understanding of its physicochemical properties and three-dimensional structure is paramount for its effective application in research and drug development. This document will delve into its molecular characteristics, predicted spectroscopic signatures, and the experimental protocols for their determination.
Core Molecular Properties
(1R)-1-(4-tert-butylphenyl)ethan-1-ol is a chiral secondary alcohol featuring a stereocenter at the carbinol carbon. Its molecular structure consists of a 4-tert-butylphenyl group attached to an ethanol backbone.
Table 1: Physicochemical Properties of (1R)-1-(4-tert-butylphenyl)ethan-1-ol
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈O | [1] |
| Molecular Weight | 178.27 g/mol | [1] |
| CAS Number | 101325-12-6 | [1] |
| IUPAC Name | (1R)-1-(4-tert-butylphenyl)ethan-1-ol | |
| SMILES | Cc1ccc(cc1)C(C)(C)C |
Molecular Structure and Conformation
The three-dimensional arrangement of atoms in (1R)-1-(4-tert-butylphenyl)ethan-1-ol is crucial for its reactivity and interactions with other chiral molecules. The central feature is the sp³-hybridized carbon atom bonded to a hydroxyl group, a methyl group, a hydrogen atom, and the 4-tert-butylphenyl moiety, which confers its chirality.
Predicted Structural Parameters
Table 2: Predicted Bond Lengths for Key Bonds in (1R)-1-(4-tert-butylphenyl)ethan-1-ol
| Bond | Typical Length (Å) | Reference |
| C(aromatic)-C(aromatic) | 1.38 - 1.40 | [2] |
| C(aromatic)-C(tert-butyl) | ~1.54 | [3] |
| C(sp³)-C(sp³) (tert-butyl) | ~1.54 | [3] |
| C(chiral)-C(aromatic) | ~1.51 | |
| C(chiral)-O | ~1.43 | [3] |
| C(chiral)-C(methyl) | ~1.54 | [3] |
| O-H | ~0.96 |
Note: These are generalized bond lengths and the actual values for (1R)-1-(4-tert-butylphenyl)ethan-1-ol may vary.
Molecular Visualization
The following diagram illustrates the molecular structure of (1R)-1-(4-tert-butylphenyl)ethan-1-ol, highlighting the key functional groups.
Caption: Molecular structure of (1R)-1-(4-tert-butylphenyl)ethan-1-ol.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of (1R)-1-(4-tert-butylphenyl)ethan-1-ol. This section outlines the predicted spectral data and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The proton NMR spectrum is expected to show distinct signals for the aromatic, methine, methyl, and tert-butyl protons.
Table 3: Predicted ¹H NMR Chemical Shifts for (1R)-1-(4-tert-butylphenyl)ethan-1-ol
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| tert-Butyl (9H) | 1.2 - 1.4 | Singlet | 9H |
| Methyl (3H) | 1.4 - 1.6 | Doublet | 3H |
| Hydroxyl (1H) | Variable (1.5 - 3.0) | Singlet (broad) | 1H |
| Methine (1H) | 4.7 - 5.0 | Quartet | 1H |
| Aromatic (4H) | 7.2 - 7.5 | Multiplet | 4H |
Note: Predicted chemical shifts are based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.
Causality behind Predicted Shifts:
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tert-Butyl protons: These nine protons are chemically equivalent and appear as a sharp singlet in a region typical for alkyl groups.
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Methyl protons: The methyl group adjacent to the chiral center is split by the methine proton, resulting in a doublet.
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Hydroxyl proton: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet.
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Methine proton: This proton is deshielded by the adjacent oxygen atom and the aromatic ring, causing it to appear at a lower field. It is split into a quartet by the three protons of the neighboring methyl group.
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Aromatic protons: The protons on the phenyl ring will appear in the aromatic region, likely as a complex multiplet due to their distinct chemical environments.
The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for (1R)-1-(4-tert-butylphenyl)ethan-1-ol
| Carbon(s) | Chemical Shift (δ, ppm) |
| Methyl (CH₃) | 23 - 28 |
| tert-Butyl (CH₃)₃ | 31 - 33 |
| tert-Butyl (quaternary C) | 34 - 36 |
| Methine (CH-OH) | 68 - 72 |
| Aromatic (C-CH) | 125 - 128 |
| Aromatic (C-C(CH₃)₃) | 148 - 152 |
| Aromatic (ipso-C) | 142 - 145 |
Note: These are predicted chemical shifts. Actual values can be influenced by the solvent and experimental parameters.
Caption: Workflow for NMR analysis.
Step-by-Step Methodology:
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Sample Preparation: Accurately weigh approximately 5-10 mg of (1R)-1-(4-tert-butylphenyl)ethan-1-ol.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.
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Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
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Instrument Setup: Place the NMR tube in the spectrometer. Standard instrument parameters for ¹H and ¹³C NMR acquisition should be used. This includes setting the appropriate spectral width, number of scans, and relaxation delay.
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Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
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Spectral Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on the predicted values and known chemical shift ranges.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
The IR spectrum of (1R)-1-(4-tert-butylphenyl)ethan-1-ol will be dominated by absorptions corresponding to the O-H, C-H, and C-O bonds, as well as vibrations from the aromatic ring.
Table 5: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-O stretch (alcohol) | 1050 - 1250 | Strong |
Causality behind Predicted Absorptions:
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The broadness of the O-H stretch is a hallmark of hydrogen bonding between alcohol molecules.
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The C-H stretches above 3000 cm⁻¹ are characteristic of hydrogens attached to sp²-hybridized carbons (aromatic ring), while those below 3000 cm⁻¹ are from sp³-hybridized carbons (alkyl groups).
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The C-O stretch is a strong absorption typical for alcohols.
Step-by-Step Methodology:
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Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄) and placed in a liquid cell.
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Background Spectrum: Acquire a background spectrum of the empty sample holder (or the solvent).
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Sample Spectrum: Acquire the spectrum of the sample.
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Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
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Spectral Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
In electron ionization (EI) mass spectrometry, (1R)-1-(4-tert-butylphenyl)ethan-1-ol is expected to undergo characteristic fragmentation pathways for secondary benzylic alcohols.
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Molecular Ion (M⁺): The molecular ion peak at m/z = 178 may be observed, but it is often of low intensity for alcohols.
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Loss of a Methyl Group ([M-15]⁺): A prominent peak is expected at m/z = 163, corresponding to the loss of a methyl radical from the ethyl side chain, forming a stable benzylic cation.
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Loss of Water ([M-18]⁺): Dehydration is a common fragmentation pathway for alcohols, which would result in a peak at m/z = 160.
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Benzylic Cleavage: Cleavage of the bond between the chiral carbon and the phenyl group can lead to a fragment at m/z = 133 (tert-butylphenyl cation).
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tert-Butyl Cation: A very stable tert-butyl cation fragment at m/z = 57 is also highly probable.
Step-by-Step Methodology:
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For a relatively volatile compound like this, GC-MS is a suitable method.
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Ionization: Electron ionization (EI) is a common method for generating ions.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
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Detection: The separated ions are detected, and a mass spectrum is generated.
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Data Analysis: The mass spectrum is analyzed to identify the molecular ion and major fragment ions, which can be used to confirm the structure of the compound.
Conclusion
This technical guide has provided a detailed overview of the molecular weight, structure, and predicted spectroscopic characteristics of (1R)-1-(4-tert-butylphenyl)ethan-1-ol. The provided data and protocols serve as a valuable resource for researchers and scientists working with this important chiral building block, enabling its confident identification, purity assessment, and application in complex synthetic endeavors. The combination of its well-defined molecular weight, specific stereochemistry, and predictable spectroscopic signatures makes it a reliable component in the development of new chemical entities.
References
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Department of Chemistry, University of Zurich. Common Bond Lengths for Organic Functional Groups. [Link][2]
